3-Bromo-5-fluorophenyl acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-bromo-5-fluorophenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-5(11)12-8-3-6(9)2-7(10)4-8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUIVYFPXKKWBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Pathways for 3 Bromo 5 Fluorophenyl Acetate
Precursor Synthesis: Advanced Approaches to 3-Bromo-5-fluorophenol (B1288921) and Related Building Blocks
The synthesis of the key precursor, 3-bromo-5-fluorophenol, is central to the production of the target acetate (B1210297). The specific 1,3,5-substitution pattern of this precursor presents a significant regiochemical challenge that often precludes single-step syntheses from simple materials.
Exploration of Direct Halogenation Strategies
Direct halogenation of a simple monosubstituted phenol (B47542) is often complicated by the powerful directing effects of the hydroxyl group. The hydroxyl group is a strongly activating ortho-, para-director, meaning that electrophilic substitution (like bromination) will be directed to the positions adjacent (ortho) and opposite (para) to it. The fluorine atom is also an ortho-, para-director, albeit a deactivating one.
When starting with 3-fluorophenol (B1196323), for example, the hydroxyl group directs bromination to positions 2, 4, and 6, while the fluorine at position 3 directs to positions 2, 4, and 6. This overlap leads to a mixture of products, with bromination at the 4- and 6-positions being electronically favored. Indeed, the bromination of 3-fluorophenol in acetic acid is reported to yield 4-bromo-3-fluorophenol (B54050) as a major product. smolecule.com Achieving the desired 3-bromo-5-fluorophenol isomer via this direct route is therefore inefficient due to the formation of multiple, difficult-to-separate isomers. Consequently, direct halogenation is generally not the preferred industrial method for obtaining this specific substitution pattern.
Convergent and Divergent Synthetic Routes to Key Intermediates
To overcome the challenges of direct halogenation, more controlled, multi-step convergent syntheses are employed. These routes construct the desired substitution pattern through a sequence of reliable reactions. A common and effective strategy involves the use of an aniline (B41778) precursor, which can be converted to a phenol via the Sandmeyer reaction.
One such convergent pathway begins with 1-bromo-3-fluoro-5-nitrobenzene. This starting material already contains the correct arrangement of bromine, fluorine, and a functional group handle. The nitro group can be selectively reduced to an amine using reagents like iron powder in the presence of an ammonium (B1175870) chloride solution, yielding 3-bromo-5-fluoroaniline. prepchem.com This aniline is a versatile intermediate. For the synthesis of the target phenol, the aniline is treated with sodium nitrite (B80452) in an acidic aqueous solution to form a diazonium salt. This salt is then hydrolyzed by heating, replacing the diazonium group with a hydroxyl group to furnish the desired 3-bromo-5-fluorophenol.
This multi-step approach provides excellent regiochemical control, ensuring the formation of the correct isomer.
Esterification Protocols for the Formation of 3-Bromo-5-fluorophenyl Acetate
Once the 3-bromo-5-fluorophenol precursor has been synthesized, the final step is an esterification reaction to form the acetate ester. Due to the lower nucleophilicity of phenols compared to aliphatic alcohols, this step often requires reactive acylating agents or catalysts.
Catalytic and Stoichiometric Esterification Conditions
Several reliable protocols exist for the esterification of 3-bromo-5-fluorophenol.
Stoichiometric Methods: A widely reported and effective method involves the reaction of 3-bromo-5-fluorophenol with a reactive acylating agent like acetyl chloride or acetic anhydride (B1165640).
Acetyl Chloride: When using acetyl chloride, a stoichiometric amount of a tertiary amine base, such as triethylamine (B128534), is required. The base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.
Acetic Anhydride: With acetic anhydride, a common catalyst is pyridine (B92270). Pyridine acts as a nucleophilic catalyst and also serves as a base to neutralize the acetic acid byproduct, shifting the equilibrium towards the ester product.
Catalytic Methods: While pyridine can be considered a catalyst, other systems use inorganic bases or other catalysts.
Potassium Carbonate: An alternative to pyridine involves using an inorganic base like potassium carbonate (K₂CO₃) with acetic anhydride in a solvent like acetone. This method avoids the use of the more toxic pyridine but may require longer reaction times or higher temperatures.
General Phenolic Esterification Catalysts: The broader field of chemical synthesis offers various other catalytic systems for phenol esterification that could be applied, including phosphorous acid or titanium dioxide (TiO₂) smolecule.com, which can catalyze the acylation of phenols under mild, solvent-free conditions.
Optimized Reaction Parameters and Yield Enhancement Methodologies
Optimization of reaction parameters is crucial for maximizing yield and purity. For the common stoichiometric methods, specific conditions have been found to be effective. A typical procedure involves dissolving the 3-bromo-5-fluorophenol in an anhydrous aprotic solvent like dichloromethane. The base (e.g., triethylamine or pyridine) is added, followed by the dropwise addition of the acylating agent (acetyl chloride or acetic anhydride). The reaction may be run at temperatures ranging from ambient to reflux (e.g., 40–50°C) for several hours.
Following the reaction, a standard aqueous workup is performed to quench any unreacted acylating agent and remove water-soluble byproducts. The crude product is typically purified using column chromatography on silica (B1680970) gel, with an eluent system such as a petroleum ether/ethyl acetate gradient, to isolate the pure this compound.
Interactive Table: Comparison of Esterification Protocols for 3-Bromo-5-fluorophenol
| Acylating Agent | Catalyst/Base | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Acetyl Chloride | Triethylamine | Dichloromethane | Ambient to Reflux | Stoichiometric base required to neutralize HCl byproduct. |
| Acetic Anhydride | Pyridine | Dichloromethane | 40–50°C | Pyridine acts as both catalyst and base. |
| Acetic Anhydride | Potassium Carbonate | Acetone | ~60°C | A less toxic alternative to pyridine, may require longer reaction times. |
Regioselective and Stereoselective Considerations in the Synthesis of Derivatives
The structure of this compound offers multiple reactive sites, allowing it to be used as a versatile building block for more complex derivatives. The regioselectivity of subsequent reactions is dictated by the distinct chemical nature of its functional groups.
Reactions at the Ester: The acetate group can be hydrolyzed under basic or acidic conditions to regenerate the parent phenol, 3-bromo-5-fluorophenol.
Reactions at the Bromo Group: The carbon-bromine bond is a key site for metal-catalyzed cross-coupling reactions. The bromine atom is an excellent leaving group in reactions such as the Suzuki-Miyaura coupling (with boronic acids), Heck coupling (with alkenes), and Buchwald-Hartwig amination (with amines). ossila.com For instance, a Suzuki coupling using a palladium catalyst like Pd(PPh₃)₄ with an arylboronic acid would selectively form a new carbon-carbon bond at the C3 position where the bromine is located. This allows for the regioselective synthesis of various biaryl derivatives.
Electrophilic Aromatic Substitution: The aromatic ring itself can undergo further electrophilic substitution, such as nitration or halogenation. The regiochemical outcome of such a reaction is controlled by the directing effects of the existing substituents (-OAc, -F, -Br). The acetoxy group is an ortho-, para-director and is moderately activating. The fluorine is a deactivating ortho-, para-director, and the bromine is also a deactivating ortho-, para-director. The final substitution pattern would depend on the specific reaction conditions, but the positions ortho and para to the strongest activating group (the acetoxy group) are the most likely sites for substitution.
Since this compound is an achiral molecule, stereoselective considerations are not relevant to its synthesis. However, if a derivative is synthesized that creates a new chiral center (for example, via an asymmetric reaction on a side chain introduced by a Suzuki coupling), then stereoselectivity would become a critical factor in that subsequent step.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-Bromo-5-fluorophenol |
| Acetyl chloride |
| Acetic anhydride |
| Triethylamine |
| Pyridine |
| Potassium carbonate |
| Dichloromethane |
| Acetone |
| Petroleum ether |
| Ethyl acetate |
| Phosphorous acid |
| Titanium dioxide |
| 3-Fluorophenol |
| 4-Bromo-3-fluorophenol |
| 1-Bromo-3-fluoro-5-nitrobenzene |
| 3-Bromo-5-fluoroaniline |
| Ammonium chloride |
| Sodium nitrite |
| Hydrochloric acid |
Scalability and Process Optimization in Laboratory and Pilot Studies for Efficient Production
The transition from laboratory-scale synthesis to pilot and industrial-scale production of this compound requires careful consideration of reaction conditions to ensure efficiency, safety, and cost-effectiveness. A widely utilized method for synthesizing this compound is the esterification of 3-bromo-5-fluorophenol with an acetylating agent.
In a common laboratory procedure, 3-bromo-5-fluorophenol is reacted with acetyl chloride in the presence of a base like triethylamine, which serves to neutralize the hydrochloric acid byproduct. Another established method involves the use of acetic anhydride with pyridine as a catalyst. In this latter process, pyridine neutralizes the acetic acid formed during the reaction, driving the equilibrium towards the formation of the ester. A typical laboratory protocol involves dissolving 3-bromo-5-fluorophenol in an anhydrous solvent such as dichloromethane, followed by the addition of pyridine and then acetic anhydride. The reaction mixture is then heated, and after completion, the product is isolated through extraction and purified by column chromatography, with reported yields exceeding 90% and purity greater than 95%.
For larger-scale production, process optimization focuses on several key parameters. The choice of solvent, catalyst, and reaction temperature are all critical. Dichloromethane is often selected for its ability to minimize side reactions due to its low polarity and high volatility. Catalyst loading is also optimized; for instance, a 1:1 molar ratio of a Lewis acid catalyst like aluminum chloride to the acyl chloride can ensure optimal electrophilic activation in Friedel-Crafts acylation reactions, a related synthetic pathway.
Temperature control is paramount to prevent exothermic reactions from leading to the formation of byproducts. In moving to pilot or industrial scale, continuous flow reactors are often employed to improve mixing and heat management, which can lead to higher yields, often exceeding 85%. These systems offer precise control over reaction parameters, which is crucial for maintaining consistent product quality. A patented method for a similar process involves pumping the reactants through a heated reactor with a specific residence time, followed by in-line separation of the product.
The table below summarizes a comparison of laboratory-scale and optimized pilot-scale synthesis parameters for analogous reactions, highlighting the key areas of process optimization.
Table 1: Comparison of Laboratory vs. Pilot Scale Synthesis Parameters for Esterification
| Parameter | Laboratory Scale | Optimized Pilot/Industrial Scale | Rationale for Optimization |
| Reaction Vessel | Round-bottom flask | Continuous flow reactor | Enhanced mixing and heat transfer for better control and higher throughput. |
| Solvent | Dichloromethane | Dichloromethane | Minimizes side reactions and is easily removed. |
| Catalyst | Pyridine or Triethylamine | Optimized catalyst loading (e.g., 1:1 molar ratio for Lewis acids) | Ensures efficient reaction while minimizing cost and downstream purification. |
| Temperature | Reflux (e.g., 40-50°C) | Precise temperature control (e.g., 20°C or 50°C) | Prevents byproduct formation from excessive heat. |
| Reaction Time | 4-6 hours | 10 minutes (residence time) | Continuous flow allows for significantly shorter reaction times. |
| Purification | Column Chromatography | In-line liquid-liquid extraction and vacuum distillation | More efficient and scalable purification methods. |
| Yield | >90% | >85% | High yields are maintained through optimized and controlled processes. |
Novel Synthetic Approaches and Methodological Innovations
While traditional esterification methods are effective, research into novel synthetic approaches for forming aryl esters and related compounds continues to yield innovations that could be applied to the synthesis of this compound. These new methods often focus on improving efficiency, reducing waste, and utilizing more environmentally friendly reagents.
One area of innovation is the use of microwave-assisted synthesis. Studies on the synthesis of related compounds, such as zolpidem and its fluorinated analogues, have shown that microwave heating can lead to clean reactions, increased yields, and significantly reduced reaction times and solvent usage. nih.gov For example, a pilot study on a condensation reaction demonstrated high yields in as little as 30 minutes under microwave irradiation. nih.gov This technology could potentially be adapted for the acetylation of 3-bromo-5-fluorophenol.
Another innovative approach involves the in situ generation of reactive halogenating agents. For instance, a method for the synthesis of 3-haloflavones from flavones utilizes Oxone® and a potassium halide to produce the active molecular halogen. researchgate.net While this specific example relates to halogenation, the principle of in situ reagent generation could be applied to other transformations, potentially simplifying the synthesis of precursors to this compound.
The development of new catalytic systems is also a key area of research. For example, efficient palladium-catalyzed methods have been developed for the stereoselective synthesis of other complex molecules. researchgate.net While not a direct synthesis of this compound, the continuous advancement in catalysis offers potential for more efficient and selective synthetic routes to this and other similar compounds.
Solvent-free reaction conditions, often referred to as "grindstone chemistry," represent another frontier. researchgate.net This technique has been successfully applied to the halogenation of arenes with improved yields and higher purities compared to traditional methods. researchgate.net Exploring the application of such solvent-free methods for the acetylation of 3-bromo-5-fluorophenol could offer significant environmental and economic advantages.
The table below outlines some novel approaches that, while not all directly applied to this compound yet, represent the forefront of synthetic methodology.
Table 2: Novel Synthetic Approaches and Potential Applications
| Synthetic Approach | Description | Potential Advantage for this compound Synthesis |
| Microwave-Assisted Synthesis | Utilizes microwave energy to heat the reaction mixture rapidly and uniformly. nih.gov | Significantly reduced reaction times, lower energy consumption, and potentially higher yields. nih.gov |
| In Situ Reagent Generation | The reactive species is formed within the reaction mixture from stable precursors. researchgate.net | Avoids handling of hazardous or unstable reagents, improves safety and simplifies procedures. |
| Advanced Catalysis | Development of new, highly efficient and selective catalysts, such as palladium-based systems. researchgate.netrsc.org | Could enable milder reaction conditions, improve yields, and reduce the formation of byproducts. |
| Solvent-Free Reactions | Reactions are conducted without a solvent, often by grinding the reactants together. researchgate.net | Environmentally friendly ("green chemistry"), reduces waste, and can lead to higher purity products. researchgate.net |
Chemical Reactivity and Mechanistic Investigations of 3 Bromo 5 Fluorophenyl Acetate
Reactions Involving the Acetate (B1210297) Ester Moiety
The acetate group is a crucial site for chemical transformations, primarily involving nucleophilic attack at the electrophilic carbonyl carbon.
The hydrolysis of carboxylic acid esters like 3-Bromo-5-fluorophenyl acetate can proceed through several mechanisms, depending on the pH of the environment. epa.gov
Base-Catalyzed Hydrolysis : Under basic or alkaline conditions, the ester typically undergoes a bimolecular acyl-oxygen cleavage (BAc2) mechanism. epa.gov This process involves a nucleophilic attack by a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate which then collapses to yield a carboxylate salt and 3-bromo-5-fluorophenol (B1288921). The presence of electron-withdrawing fluorine and bromine atoms on the phenyl ring is expected to increase the electrophilicity of the carbonyl carbon, thereby accelerating the rate of base-catalyzed hydrolysis compared to unsubstituted phenyl acetate.
Acid-Catalyzed Hydrolysis : In acidic conditions, the reaction proceeds via a mechanism where the carbonyl oxygen is first protonated, enhancing the electrophilicity of the carbonyl carbon for attack by a weak nucleophile like water. epa.gov This is followed by the formation of a tetrahedral intermediate and subsequent elimination of 3-bromo-5-fluorophenol.
Transesterification : This process involves the conversion of the acetate ester into a different ester by reacting it with an alcohol. Transesterification can be catalyzed by acids or bases. Lipase-catalyzed transesterification, which follows an acylation-deacylation displacement mechanism, is also a viable and selective method for such transformations. researchgate.net The active site of the lipase (B570770) enzyme, featuring a catalytic triad, attacks the ester to form an acyl-enzyme intermediate, which is then cleaved by the new alcohol.
The formation and cleavage of the ester bond are fundamental transformations for this compound.
Ester Formation : A common and widely reported method for the synthesis of this compound is through the acetylation of 3-bromo-5-fluorophenol. This reaction is typically carried out using acetic anhydride (B1165640) in the presence of a base like pyridine (B92270). The pyridine acts as a catalyst and also neutralizes the acetic acid byproduct, which shifts the reaction equilibrium towards the formation of the ester product.
Ester Cleavage : Ester cleavage, or hydrolysis, is a key reaction in various chemical contexts. In synthetic applications, the acetate group can serve as a protecting group for the phenol (B47542), which can be later removed by hydrolysis. For instance, related compounds like methyl 2-(3-bromo-5-fluorophenyl) acetate can be hydrolyzed to the corresponding carboxylic acid using a basic solution such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH). google.com Compared to its carboxylic acid analogs, the acetate ester provides greater hydrolytic stability.
Hydrolysis and Transesterification Kinetics and Mechanisms
Transformations at the Bromine Center
The bromine atom on the phenyl ring is a versatile handle for a wide range of synthetic modifications, particularly for forming new carbon-carbon and carbon-heteroatom bonds.
The carbon-bromine (C-Br) bond in this compound is well-suited for participation in various palladium-catalyzed cross-coupling reactions. Aryl bromides are often preferred substrates for industrial applications due to their balance of reactivity, stability, and cost. beilstein-journals.org
Suzuki-Miyaura Reaction : This reaction is a powerful method for forming C-C bonds by coupling an organoboron reagent with an organohalide. The bromine substituent in this compound facilitates Suzuki-Miyaura couplings. The reaction typically involves a palladium catalyst, such as Pd(PPh₃)₄, a base, and a solvent system like THF/water. rsc.org The reaction is tolerant of many functional groups and is a cornerstone of modern organic synthesis. rsc.orgresearchgate.net
| Component | Example | Reference |
|---|---|---|
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | researchgate.net |
| Ligand | Triphenylphosphine (PPh₃), Tri-tert-butylphosphine | researchgate.net |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | beilstein-journals.org |
| Solvent | Toluene, Dioxane, THF/H₂O, DMF | beilstein-journals.org |
| Temperature | 80-120 °C | beilstein-journals.org |
Heck Reaction : The Heck reaction couples aryl halides with alkenes (like styrene (B11656) or acrylates) to form substituted alkenes. beilstein-journals.org While aryl iodides are more reactive, aryl bromides are effective substrates. beilstein-journals.orgresearchgate.net The reaction often requires a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand, and a base. beilstein-journals.org Dehalogenation can sometimes be a competing side reaction with aryl bromides. beilstein-journals.org
| Component | Example | Reference |
|---|---|---|
| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | beilstein-journals.orgresearchgate.net |
| Ligand | PPh₃, P(o-tolyl)₃ | researchgate.net |
| Base | Et₃N, K₂CO₃, NaOAc | beilstein-journals.org |
| Solvent | DMF, NMP, Acetonitrile (B52724) | researchgate.net |
| Temperature | 80-140 °C | researchgate.net |
Sonogashira Reaction : This coupling reaction forms a C-C bond between a terminal alkyne and an aryl halide. organic-chemistry.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base. organic-chemistry.org While activated aryl bromides react well, deactivated bromides may require more forcing conditions or specialized catalyst systems compared to their iodide counterparts. nih.gov
| Component | Example | Reference |
|---|---|---|
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | nih.govmdpi.com |
| Co-catalyst | CuI | nih.govmdpi.com |
| Base | Et₃N, Piperidine, (i-Pr)₂NH | organic-chemistry.orgacs.org |
| Solvent | THF, DMF, Toluene, or the amine base itself | nih.govacs.org |
| Temperature | Room Temperature to 100 °C | nih.govacs.org |
Displacement of the bromine atom via a nucleophilic aromatic substitution (SNAr) mechanism is another potential transformation.
SNAr Mechanism : The classic SNAr reaction proceeds via an addition-elimination pathway, requiring the aromatic ring to be activated by potent electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. masterorganicchemistry.com While fluorine and bromine are electron-withdrawing, they are not as strongly activating as, for example, a nitro group. However, SNAr reactions on halogenated aromatics are possible. For instance, in the related precursor 3-bromo-5-fluorophenol, the fluorine atom can be displaced by nucleophiles. ossila.com In highly electron-deficient heterocyclic systems, such as 5-bromo-1,2,3-triazines, the bromine atom can be displaced by phenoxides via a concerted SNAr mechanism. organic-chemistry.orgnih.gov This suggests that under appropriate conditions with a strong nucleophile, displacement of the bromine from this compound could be feasible.
Benzyne (B1209423) Mechanism : For aryl halides lacking strong activation, nucleophilic substitution can sometimes occur through a benzyne intermediate via an elimination-addition mechanism. masterorganicchemistry.com This pathway requires a very strong base, such as sodium amide (NaNH₂), to deprotonate a hydrogen atom ortho to the leaving group, leading to the elimination of HBr and formation of a highly reactive benzyne intermediate, which is then attacked by the nucleophile. masterorganicchemistry.com
The activation of the C-Br bond is the key first step in most of its functionalization reactions. The primary strategies for leveraging the reactivity of the bromine substituent are the metal-catalyzed cross-coupling reactions discussed previously. These methods provide direct routes to a vast array of more complex molecules. unipv.it
Other functionalization strategies include:
Formation of Organometallic Reagents : this compound can potentially be converted into an organometallic reagent. For example, reaction with magnesium could form a Grignard reagent, or reaction with an organolithium reagent (e.g., n-butyllithium) could lead to a lithiated aromatic species. These highly reactive intermediates could then be quenched with various electrophiles to introduce a wide range of functional groups.
Reductive Dehalogenation : The C-Br bond can be removed and replaced with a hydrogen atom through various reductive processes, including catalytic hydrogenation or reaction with reducing agents.
These strategies highlight the C-Br bond as a point of versatile chemical modification, enabling the use of this compound as a key building block in organic synthesis.
Nucleophilic Substitutions and Aromatic Displacement Reactions
Reactivity at the Fluorine Center
The fluorine substituent on the aromatic ring of this compound is a site of significant chemical interest. Its high electronegativity influences the electronic properties of the entire molecule, and it can participate in specific reaction types, including substitution and non-covalent interactions.
The carbon-fluorine bond in aryl fluorides is strong; however, the fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when the aromatic ring is sufficiently activated by electron-withdrawing groups. masterorganicchemistry.comambeed.com In the case of this compound, the bromo and acetate functionalities act as electron-withdrawing groups, rendering the phenyl ring electron-deficient and more susceptible to attack by nucleophiles. masterorganicchemistry.comvulcanchem.com
The SNAr reaction generally proceeds via a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.commasterorganicchemistry.com The stability of this intermediate is enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they can delocalize the negative charge. masterorganicchemistry.com In this compound, the bromo group is ortho to the fluorine, and the acetate group is meta.
Research on related compounds demonstrates this reactivity. For instance, in a study involving 2′-bromo-2-fluoro-5-nitro-1,1′-biphenyl, the fluorine atom is readily displaced by (R)-(3-N,N-dimethylamino)pyrrolidine in the presence of potassium carbonate. rsc.org The nitro group in this example provides strong activation for the substitution. Similarly, the fluorine substituent in 3-bromo-5-fluorophenol is known to react with nucleophiles via nucleophilic aromatic substitution. ossila.com These examples suggest that under appropriate conditions with strong nucleophiles, the fluorine atom in this compound can be substituted.
Table 1: Examples of Nucleophilic Aromatic Substitution in Fluorinated Aromatic Compounds
| Substrate | Nucleophile | Conditions | Product | Reference |
|---|---|---|---|---|
| 2′-bromo-2-fluoro-5-nitro-1,1′-biphenyl | (R)-(3-N,N-dimethylamino)pyrrolidine | K₂CO₃, DMF | 1-(2′-bromo-5-nitro-[1,1′-biphenyl]-2-yl)-N,N-dimethylpyrrolidin-3-amine | rsc.org |
| 3-Bromo-5-fluorophenol | Generic Nucleophiles | Not Specified | Nucleophilic Aromatic Substitution Product | ossila.com |
| 1-fluoro-4-nitrobenzene | 3,6-dinitro-9H-carbazole | CsF, DMF, 150 °C | 3,6-dinitro-9-(4-nitrophenyl)-9H-carbazole | mdpi.com |
The fluorine atom, owing to its high electronegativity and small size, plays a crucial role in directing the supramolecular assembly of molecules through various non-covalent interactions. These interactions are fundamental in crystal engineering and molecular recognition. In molecules containing a C-F bond, fluorine can act as a weak hydrogen bond acceptor.
Theoretical studies on similar halogenated compounds provide insight into the types of interactions possible. Analysis of molecular electrostatic potential (MEP) surfaces helps in identifying electron-rich and electron-poor regions of a molecule, predicting sites for intermolecular interactions. bohrium.comacs.org For fluorinated aromatics, the potential along the C-F bond axis is typically negative, indicating its ability to interact with electropositive sites. acs.org
Nucleophilic Aromatic Substitution with Activated Ring Systems
Electrophilic and Nucleophilic Substitutions on the Phenyl Ring
The substituted phenyl ring of this compound is a versatile platform for further functionalization through both electrophilic and nucleophilic substitution reactions. The regiochemical outcome of these reactions is governed by the directing effects of the existing bromo, fluoro, and acetate substituents.
For electrophilic aromatic substitution, both fluorine and bromine are ortho-, para-directing groups, while the acetate group is a deactivating, meta-directing group. The combined influence of these substituents makes the ring generally deactivated towards electrophiles. However, substitution is still possible, with the incoming electrophile likely directed to the positions ortho and para to the halogens (C2, C4, C6) and meta to the acetate group (C5, which is already substituted). The most probable positions for substitution would be C2 and C4, which are activated by a halogen and not sterically hindered by the acetate group. Reactions such as nitration or further halogenation would likely yield a mixture of isomers.
Nucleophilic aromatic substitution (SNAr) on the phenyl ring typically involves the displacement of a halide leaving group. In this compound, the bromine atom is a better leaving group than fluorine under many conditions. medchemexpress.com The presence of the electron-withdrawing fluorine and acetate groups activates the ring for nucleophilic attack, particularly at the carbon bearing the bromine atom (C3). This reactivity is well-documented for related bromo-substituted heterocycles, where the displacement of bromide by a phenoxide nucleophile proceeds selectively. organic-chemistry.org Furthermore, the C-Br bond is a common site for metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Negishi couplings, which are powerful methods for forming new carbon-carbon bonds. ambeed.comrsc.orgossila.com
Mechanistic Elucidation of Key Reaction Pathways via Spectroscopic and Computational Techniques
Understanding the precise mechanisms of reactions involving this compound requires a combination of spectroscopic analysis and computational modeling. These tools provide insights into reaction intermediates, transition states, and the electronic factors that control reactivity.
Spectroscopic techniques are indispensable for structural characterization of reactants and products.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) provides detailed information about the molecular structure. For instance, in the related compound 2-[3-bromo-5-fluorophenyl]acetonitrile, specific chemical shifts and coupling constants (JHF) in the ¹H and ¹⁹F NMR spectra confirm the relative positions of the substituents. chemicalbook.com ¹³C NMR can confirm the presence of key functional groups, such as the acetate carbonyl carbon.
Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern, confirming the identity of reaction products.
X-ray Crystallography offers definitive proof of molecular structure and reveals details about intermolecular interactions in the solid state, such as hydrogen and halogen bonds. mdpi.com
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for mechanistic elucidation. mdpi.comorganic-chemistry.org
Reaction Pathway Modeling: DFT calculations can map the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the calculation of activation energies, which helps to predict the feasibility and rate of a reaction pathway. For example, DFT studies have been used to confirm that the SNAr reaction of 5-bromo-1,2,3-triazines proceeds through a concerted mechanism rather than a classic stepwise pathway. organic-chemistry.org
Electronic Structure Analysis: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) help to understand the molecule's reactivity as a nucleophile or electrophile. bohrium.comnih.gov Molecular Electrostatic Potential (MEP) maps visualize the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) sites on the molecule. acs.orgconicet.gov.ar
NBO and QTAIM Analysis: Natural Bond Orbital (NBO) analysis provides information about charge delocalization and hyperconjugative interactions, which can explain molecular stability. bohrium.comnih.gov The Quantum Theory of Atoms-in-Molecules (QTAIM) is used to characterize non-covalent interactions, confirming their presence and strength. acs.orgconicet.gov.ar
Table 2: Application of Analytical Techniques in Mechanistic Studies of Halogenated Aromatics
| Technique | Application | Information Obtained | Reference |
|---|---|---|---|
| NMR Spectroscopy | Product Characterization & Reaction Monitoring | Structural connectivity, stereochemistry, reaction kinetics | chemicalbook.comrsc.org |
| X-ray Crystallography | Solid-State Structure Determination | Bond lengths/angles, conformation, non-covalent interactions | mdpi.comconicet.gov.ar |
| Density Functional Theory (DFT) | Mechanism & Reactivity Prediction | Transition state structures, activation energies, MEP, HOMO/LUMO energies | mdpi.comorganic-chemistry.org |
| QTAIM / NCI Plot | Analysis of Weak Interactions | Characterization and visualization of non-covalent bonds (H-bonds, halogen bonds) | acs.orgconicet.gov.ar |
Derivatization Strategies and Analogue Synthesis for Structure Activity Relationship Studies
Synthesis of Novel Acetate (B1210297) Derivatives with Varied Acyl Groups
The ester moiety of 3-bromo-5-fluorophenyl acetate is a primary target for modification to probe interactions within the binding pocket of a biological target. The synthesis of the parent compound is typically achieved through the esterification of 3-bromo-5-fluorophenol (B1288921) with acetyl chloride or acetic anhydride (B1165640), often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the acid byproduct.
This fundamental reaction can be readily extended to a broad range of acylating agents to systematically vary the size, lipophilicity, and electronic properties of the side chain. By replacing acetyl chloride with other acyl chlorides (R-COCl) or anhydrides, a library of derivatives can be synthesized. For instance, reacting 3-bromo-5-fluorophenol with propionyl chloride would yield 3-bromo-5-fluorophenyl propanoate, while using benzoyl chloride would result in 3-bromo-5-fluorophenyl benzoate. These modifications allow researchers to investigate whether larger, more rigid, or more flexible acyl groups can improve target engagement.
Table 1: General Synthesis of Varied Acyl Derivatives
| Starting Material | Reagent (Acyl Chloride) | Product |
|---|---|---|
| 3-Bromo-5-fluorophenol | Acetyl chloride (CH₃COCl) | This compound |
| 3-Bromo-5-fluorophenol | Propionyl chloride (CH₃CH₂COCl) | 3-Bromo-5-fluorophenyl propanoate |
| 3-Bromo-5-fluorophenol | Butyryl chloride (CH₃(CH₂)₂COCl) | 3-Bromo-5-fluorophenyl butanoate |
| 3-Bromo-5-fluorophenol | Benzoyl chloride (C₆H₅COCl) | 3-Bromo-5-fluorophenyl benzoate |
Preparation of Derivatives with Modified Halogenation Patterns
The nature and position of halogen substituents on the phenyl ring are critical determinants of a molecule's biological activity, influencing factors such as binding affinity and metabolic stability. Modifying the halogenation pattern of this compound is a key strategy in SAR studies.
Analogues can be prepared by starting with differently halogenated phenols. For example, acetylation of 3-chloro-5-fluorophenol (B150331) or 3-iodo-5-fluorophenol would yield 3-chloro-5-fluorophenyl acetate and 3-iodo-5-fluorophenyl acetate, respectively. sigmaaldrich.com This allows for an investigation into the effects of halogen size and electronegativity at the 3-position. Similarly, positional isomers, such as 2-bromo-5-fluorophenyl acetate, can be synthesized from the corresponding 2-bromo-5-fluorophenol (B114175) to explore the spatial requirements of the binding site. sigmaaldrich.com More complex patterns can be introduced through multi-step syntheses of highly substituted phenols prior to the acetylation step. researchgate.net
Functionalization of the Phenyl Ring for Diversified Analogues
The 3-bromo-5-fluorophenyl scaffold offers significant opportunities for further functionalization, with the bromine atom serving as a versatile synthetic handle for introducing a wide array of chemical groups. ossila.com Palladium-catalyzed cross-coupling reactions are particularly powerful in this context.
Suzuki-Miyaura Coupling : The bromine atom can be readily replaced with various aryl, heteroaryl, or alkyl groups by reacting the parent molecule or its precursors with the corresponding boronic acids. This reaction is instrumental in building biaryl structures or introducing other carbon-based substituents to probe for additional binding interactions.
Buchwald-Hartwig Amination : This reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with a wide range of primary or secondary amines. nih.govwikipedia.org This strategy is used to introduce diverse amine functionalities, which can act as hydrogen bond donors or acceptors and significantly alter the polarity and basicity of the analogue.
Other Functionalizations : The phenyl ring can also be functionalized through other reactions. For instance, cyanation using reagents like copper(I) cyanide can replace the bromine with a nitrile group. nih.gov Electrophilic aromatic substitution, such as nitration, can also be employed, although the regioselectivity would be dictated by the combined directing effects of the existing substituents on the ring. libretexts.org
Methodologies for the Introduction of Chiral Centers and Enantioselective Synthesis
Although this compound is an achiral molecule, the introduction of stereocenters into its derivatives is a critical step for exploring three-dimensional SAR and improving selectivity for biological targets. Enantiomerically pure analogues are often synthesized using asymmetric methods starting from a closely related precursor, 3-bromo-5-fluorobenzaldehyde.
One documented approach involves the asymmetric conjugate addition of a nucleophile to an α,β-unsaturated aldehyde derived from 3-bromo-5-fluorobenzaldehyde. acs.orgacs.org For example, a Wittig reaction on the aldehyde can form an (E)-cinnamaldehyde derivative, which then undergoes an organocatalyzed asymmetric conjugate addition of nitromethane (B149229) to create a chiral center with a high enantiomeric ratio (94:6). acs.org Another powerful strategy is the asymmetric reductive amination of a ketone, which can be prepared from the benzaldehyde (B42025) via Grignard addition followed by oxidation. vulcanchem.com The resulting chiral amine can then be used as a building block for more complex derivatives. These methods provide access to specific enantiomers, allowing for the determination of the optimal stereochemistry for biological activity.
Scaffold Hopping and Bioisosteric Replacements Strategies
In advanced lead optimization, scaffold hopping and bioisosteric replacement are powerful strategies used to discover novel chemotypes with improved drug-like properties while retaining the key pharmacophoric features of the original molecule. rsc.orgresearchgate.net
Bioisosteric Replacements: This strategy involves substituting an atom or group with another that has similar physical or chemical properties. prismbiolab.com For this compound, this can be applied in several ways:
Halogen Replacement: The bromine atom can be replaced by other groups of similar size, such as an isopropyl group. rsc.org
Ring Bioisosteres: The entire phenyl ring can be replaced with a different aromatic or non-aromatic ring system. Common aromatic bioisosteres include pyridine, pyrimidine, or thiophene (B33073) rings, which can alter metabolic stability and introduce new hydrogen bonding opportunities. rsc.orgnih.gov Saturated, non-planar bioisosteres like bicyclo[1.1.1]pentane or 2-oxabicyclo[2.2.2]octane are used to "escape from flatland," improving properties like solubility and metabolic stability by increasing the fraction of sp³-hybridized carbons. rsc.orgnih.govresearchgate.netacs.org
Scaffold Hopping: This involves a more drastic change, where the central molecular core (the phenyl acetate scaffold) is replaced with a structurally distinct scaffold that maintains a similar 3D arrangement of key functional groups. researchgate.netmdpi.com For example, the phenyl acetate core could be replaced by a heterocyclic system like pyrazolo[1,5-a]pyrimidine, where the substituents are arranged to mimic the original pharmacophore. rsc.org This approach can lead to the discovery of novel intellectual property and compounds with significantly different ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.
Applications of 3 Bromo 5 Fluorophenyl Acetate in Advanced Organic Synthesis
Utilization as a Key Building Block for Complex Molecular Architectures
3-Bromo-5-fluorophenyl acetate (B1210297) serves as a crucial starting material, or building block, for the creation of more complex molecules. cymitquimica.comscbt.com Its structure, featuring a bromine atom, a fluorine atom, and an acetate group on a phenyl ring, provides multiple reactive sites for chemists to utilize in constructing intricate molecular frameworks. ossila.com The bromine atom is particularly useful for metal-catalyzed cross-coupling reactions, a powerful set of tools in modern organic synthesis. ossila.com The fluorine atom can be retained to enhance the properties of the final molecule or can be replaced through nucleophilic aromatic substitution. ossila.com The acetate group can also be modified, for instance, through reduction to an alcohol. This versatility makes 3-bromo-5-fluorophenyl acetate a valuable component in the synthesis of a wide array of organic compounds.
A patent describes the use of methyl 2-(3-bromo-5-fluorophenyl) acetate in a multi-step synthesis to create a complex cyclobutane (B1203170) derivative. google.com This highlights its role in building elaborate, non-aromatic ring systems. The synthesis begins with the acetate and proceeds through several transformations to yield 1-(3-bromo-5-fluorophenyl)-3-methylcyclobutane-1-carbohydrazide. google.com
Table 1: Key Transformations Involving this compound Derivatives
| Starting Material | Reagents and Conditions | Product | Application | Reference |
| Methyl 2-(3-bromo-5-fluorophenyl) acetate | Not specified | Methyl 1-(3-bromo-5-fluorophenyl)-3-methylcyclobutane-1-carboxylate | Synthesis of complex cyclobutane structures | google.com |
| 1-(3-bromo-5-fluorophenyl)-3-methylcyclobutane-1-carboxylate | Not specified | 1-(3-bromo-5-fluorophenyl)-3-methylcyclobutane-1-carboxylic acid | Intermediate for further functionalization | google.com |
| 1-(3-bromo-5-fluorophenyl)-3-methylcyclobutane-1-carboxylic acid | Not specified | 1-(3-bromo-5-fluorophenyl)-3-methylcyclobutane-1-carbohydrazide | Building block for heterocyclic synthesis | google.com |
Role in the Synthesis of Heterocyclic Compounds
Heterocyclic compounds, which contain rings with at least one atom other than carbon, are of immense importance in medicinal chemistry and materials science. This compound and its derivatives are valuable precursors for the synthesis of a variety of heterocyclic systems. researchgate.net The presence of the bromo and fluoro substituents on the phenyl ring allows for strategic bond formations to create these cyclic structures.
For example, a patent discloses the use of a derivative, 3-bromo-5-[[3-(4-fluorophenyl)-lH-pyrazol-4-yl]oxy]pyridine, in a copper-catalyzed cyanation reaction to introduce a nitrile group. google.com This nitrile can then be further transformed, demonstrating the utility of the bromo-substituted phenyl ring in constructing complex heterocyclic systems. In another instance, 2-bromo-5-[[3-(4-fluorophenyl)-lH-pyrazol-4-yl]oxy]benzonitrile undergoes a palladium-catalyzed reaction with N-methylpiperazine to form a new carbon-nitrogen bond, a key step in building more elaborate heterocyclic molecules. google.com
The synthesis of pyridazines, a class of six-membered heterocyclic compounds containing two adjacent nitrogen atoms, can be achieved using 3-bromotetrazine. uzh.ch Although not a direct application of this compound, this illustrates the importance of bromo-substituted aromatic compounds in accessing diverse heterocyclic scaffolds. Similarly, 3-bromoquinolines can be synthesized through an acid-promoted rearrangement of arylmethyl azides, showcasing another route to important nitrogen-containing heterocycles. acs.org
Precursor in the Elaboration of Advanced Pharmaceutical Intermediates
This compound is a key intermediate in the synthesis of advanced pharmaceutical compounds. chemshuttle.com Its structural features are often incorporated into the final drug molecule or are used to facilitate the construction of the target active pharmaceutical ingredient (API). ossila.com The bromo and fluoro groups can influence the electronic properties and binding interactions of the resulting drug molecule. ossila.com
For instance, the related compound (5R)-3-(4-bromo-3-fluorophenyl)-5-hydroxymethyloxazolidin-2-one is explicitly described as a pharmaceutical intermediate. hsppharma.com This highlights the role of the bromo-fluorophenyl moiety in the development of new therapeutic agents. Furthermore, derivatives like ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate are also valuable intermediates in drug discovery. chemshuttle.com
The synthesis of rosuvastatin, a widely used statin drug, involves intermediates that, while not directly derived from this compound, share similar structural motifs, such as a fluorophenyl group. google.com This underscores the importance of fluorinated phenyl building blocks in the pharmaceutical industry.
Applications in the Synthesis of Agrochemicals and Specialty Chemicals
Beyond pharmaceuticals, this compound and its precursors find application in the synthesis of agrochemicals and other specialty chemicals. chemshuttle.comchemicalbook.com The unique combination of functional groups allows for the creation of molecules with specific biological activities relevant to agriculture or with tailored properties for materials science applications.
3-Bromo-5-fluorobenzoic acid, a closely related compound, is explicitly mentioned as an important raw material and intermediate in the production of agrochemicals and dyestuffs. chemicalbook.com This suggests that the bromo-fluorophenyl scaffold is a desirable feature in these applications. The synthesis of various fluorinated and brominated compounds is often driven by the need for new materials with specific properties, and this compound is a valuable starting point for such endeavors.
Integration into Total Synthesis Strategies of Natural Products
The total synthesis of natural products, the complete chemical synthesis of complex molecules found in nature, represents a significant challenge in organic chemistry. sci-hub.se Building blocks like this compound can play a role in these complex synthetic endeavors. mdpi.com The strategic placement of its functional groups allows for the controlled and sequential introduction of other molecular fragments, ultimately leading to the target natural product. sci-hub.se
Investigation of Biological and Pharmacological Relevance Pre Clinical and Mechanistic Focus
In Vitro Biochemical and Cellular Assay Methodologies for Target Identification
The initial stages of investigating the biological relevance of a compound like 3-Bromo-5-fluorophenyl acetate (B1210297) involve a variety of in vitro biochemical and cellular assays to identify its molecular targets. These assays are crucial for understanding the compound's mechanism of action.
Biochemical assays might involve testing the compound's ability to inhibit or modulate the activity of specific enzymes that are crucial for disease processes, such as cancer cell proliferation. For instance, researchers might utilize assays to screen for inhibition of kinases, proteases, or other enzymes involved in key signaling pathways.
Cellular assays are employed to observe the effects of the compound on whole cells. These can include proliferation assays, apoptosis assays, and cell cycle analysis in various cell lines, such as cancer cell lines, to determine the compound's cytostatic or cytotoxic effects. For example, derivatives of the related compound 3-bromo-5-fluorophenol (B1288921) have been synthesized and tested for their inhibitory effects on the human promyelocytic leukemia (HL-60) cell line. ossila.com High-throughput screening (HTS) methodologies, often utilizing automated microscopy and analysis, can be used to test the compound against a large panel of cell lines or molecular targets to identify potential activities. aacrjournals.org
Molecular Interactions and Binding Affinity Studies with Biological Macromolecules
Understanding how 3-Bromo-5-fluorophenyl acetate interacts with biological macromolecules such as proteins and enzymes is fundamental to elucidating its mechanism of action. The presence of halogen atoms (bromine and fluorine) can enhance the compound's reactivity and its ability to form strong bonds with target molecules. These halogens can also increase the lipophilicity of the molecule, potentially allowing for better penetration through cellular membranes and enhancing its binding affinity to enzymes and receptors.
Computational methods, such as molecular docking, are valuable in silico tools to predict the binding modes and affinities of the compound with various biological targets. csfarmacie.cz These studies can provide insights into the specific interactions, such as hydrogen bonds or halogen bonds, that stabilize the compound within the binding site of a target protein. For example, the bromine and fluorine atoms on the phenyl ring can participate in halogen bonding, which can influence the compound's reactivity and binding affinity.
Experimentally, techniques like isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can be used to quantitatively measure the binding affinity (often expressed as the dissociation constant, Kd) of the compound to a purified target protein.
Structure-Activity Relationship (SAR) Studies for Modulating Biological Functions
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how modifications to a chemical structure affect its biological activity. For this compound, SAR studies would involve synthesizing and testing a series of related compounds to determine which structural features are essential for its biological effects.
For instance, the position of the bromo and fluoro substituents on the phenyl ring can be altered to create isomers, and their biological activities can be compared. Variations in the acetate group, such as replacing it with other functional groups like a chloroacetamide, can also be explored to understand the impact on activity. The goal of these studies is to identify modifications that can enhance potency, selectivity, or other desirable pharmacological properties.
An example of SAR can be seen in studies of related compounds where different halogen substitutions significantly impacted biological activity. For instance, in a series of pyrazoline derivatives, the nature and position of halogen substituents on the phenyl ring were found to be crucial for their antifungal and other biological activities. researchgate.net
Enzymatic Biotransformations and Metabolic Fate Studies (in vitro)
Investigating the metabolic fate of this compound is crucial for understanding its stability and how it might be processed in a biological system. In vitro metabolic studies typically utilize liver microsomes or hepatocytes, which contain the key enzymes responsible for drug metabolism, primarily cytochrome P450 (CYP) enzymes. researchgate.net
These studies can identify the metabolic pathways the compound undergoes, such as oxidation, reduction, or hydrolysis. For example, the acetate ester group in this compound could be hydrolyzed by esterases to yield 3-bromo-5-fluorophenol. researchgate.net The resulting phenol (B47542) could then undergo further phase II metabolism, such as glucuronidation or sulfation.
Techniques like liquid chromatography-mass spectrometry (LC-MS) are used to identify the metabolites formed. Understanding the metabolic profile is essential, as metabolites may have their own biological activities or could be involved in detoxification pathways. In some cases, metabolism can lead to the formation of reactive intermediates. ag.state.mn.us
Pre-clinical Cellular Pathway Modulation Investigations
Once a potential biological target or activity is identified, further investigations focus on how this compound modulates specific cellular pathways. This involves treating cells with the compound and analyzing changes in signaling cascades.
For example, if the compound is found to inhibit a particular kinase, researchers would investigate the downstream effects of this inhibition. This could involve using techniques like Western blotting to measure the phosphorylation status of proteins in the targeted pathway. For instance, if the compound were to affect the PI3K/AKT pathway, a key signaling pathway often dysregulated in cancer, researchers would examine the phosphorylation levels of AKT and its downstream targets. nih.gov
Cellular pathway analysis helps to build a comprehensive picture of the compound's mechanism of action at a molecular level, connecting its interaction with a specific target to a broader cellular response. This understanding is critical for its potential development as a therapeutic agent.
Advanced Analytical and Spectroscopic Research Methodologies for 3 Bromo 5 Fluorophenyl Acetate
Application of High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of 3-Bromo-5-fluorophenyl acetate (B1210297). This technique provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental composition, distinguishing it from other compounds with the same nominal mass.
For 3-Bromo-5-fluorophenyl acetate (C₈H₆BrFO₂), the expected exact mass can be calculated for various ionized species. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would aim to detect the protonated molecule [M+H]⁺ or adducts such as the sodium adduct [M+Na]⁺. The molecular ion [M]⁺˙ is often observed in techniques like Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
A key feature in the mass spectrum of this compound is the characteristic isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a pair of peaks (M and M+2) of nearly equal intensity, providing a clear signature for the presence of a single bromine atom.
Expected High-Resolution Mass Spectrometry Data
| Ion Species | Molecular Formula | Calculated m/z |
|---|---|---|
| [M(⁷⁹Br)]⁺˙ | C₈H₆⁷⁹BrFO₂ | 231.9586 |
| [M(⁸¹Br)]⁺˙ | C₈H₆⁸¹BrFO₂ | 233.9565 |
| [M(⁷⁹Br)+H]⁺ | C₈H₇⁷⁹BrFO₂ | 232.9664 |
| [M(⁸¹Br)+H]⁺ | C₈H₇⁸¹BrFO₂ | 234.9643 |
| [M(⁷⁹Br)+Na]⁺ | C₈H₆⁷⁹BrFNaO₂ | 254.9483 |
Impurity profiling is also readily accomplished with HRMS coupled to a chromatographic system. Potential impurities, such as the starting material 3-bromo-5-fluorophenol (B1288921) or isomers formed during synthesis, can be identified by their unique exact masses and retention times. Fragmentation analysis further aids in structural confirmation. A primary fragmentation pathway for this compound involves the loss of a ketene (B1206846) molecule (CH₂=C=O) from the molecular ion, resulting in the formation of the 3-bromo-5-fluorophenol radical cation.
Predicted Electron Ionization (EI) Fragmentation
| Fragment Ion | Description | Predicted m/z (for ⁷⁹Br/⁸¹Br) |
|---|---|---|
| [C₈H₆BrFO₂]⁺˙ | Molecular Ion | 232/234 |
| [C₆H₄BrFO]⁺˙ | Loss of ketene (-C₂H₂O) | 190/192 |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Detailed Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for elucidating the precise molecular structure of this compound. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides unambiguous evidence of the connectivity of atoms within the molecule.
¹H NMR: The proton NMR spectrum is expected to show two distinct regions. A singlet, integrating to three protons, would appear in the aliphatic region (δ ≈ 2.3 ppm) corresponding to the methyl protons of the acetate group. The aromatic region would display signals for the three non-equivalent protons on the phenyl ring. The coupling patterns (J-coupling) between these protons and with the fluorine atom would be complex, likely showing triplet and doublet of doublets or triplets multiplicities.
¹³C NMR: The carbon NMR spectrum provides information on all carbon environments. Key signals include the acetate methyl carbon (δ ≈ 21 ppm), the carbonyl carbon (δ ≈ 169 ppm), and six distinct aromatic carbon signals. The carbons directly bonded to or in proximity to the fluorine and bromine atoms will show characteristic chemical shifts and coupling constants (J-coupling), particularly the large one-bond C-F coupling (¹JCF) and smaller two- and three-bond couplings.
¹⁹F NMR: The fluorine NMR spectrum would show a single resonance, likely a triplet of triplets, due to coupling with the two ortho and one para protons on the aromatic ring.
Advanced 2D NMR techniques are employed for definitive assignment of all signals.
COSY (Correlation Spectroscopy): Maps the J-coupling correlations between protons, helping to trace the connectivity of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for confirming the connection of the acetate group to the phenyl ring and assigning the quaternary carbons.
Predicted NMR Data for this compound (in CDCl₃)
| Technique | Signal | Predicted Chemical Shift (δ, ppm) | Description |
|---|---|---|---|
| ¹H NMR | -C(O)CH ₃ | ~ 2.3 | Singlet |
| Ar-H | ~ 6.9 - 7.4 | Multiplets | |
| ¹³C NMR | -C(O)C H₃ | ~ 21 | |
| -C (O)CH₃ | ~ 169 |
Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Separation of Isomers
Chromatographic methods are essential for the purification and purity analysis of this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for quantitative purity assessment. A reversed-phase C18 column with a mobile phase consisting of a mixture of methanol (B129727) or acetonitrile (B52724) and water is typically effective. Detection using a UV spectrophotometer would be suitable due to the aromatic nature of the compound. This method can achieve excellent separation of the target compound from non-volatile impurities and synthetic byproducts, allowing for purity determination, often reported as a percentage (e.g., >98%).
Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for analyzing volatile compounds. This compound is sufficiently volatile for GC analysis. The technique can separate it from volatile impurities and isomers. The resulting mass spectrum for the eluted peak provides identification, with an expected molecular ion (M⁺) peak observed at m/z 233/235. The primary fragment would correspond to the loss of the acetate group.
Both HPLC and GC are crucial for separating this compound from its potential positional isomers (e.g., 4-bromo-3-fluorophenyl acetate or 2-bromo-5-fluorophenyl acetate), which would have identical mass spectra but different retention times under optimized chromatographic conditions.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Polymorphism Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and can be used to study its solid-state properties.
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group. For a phenyl acetate, this band is typically found at a relatively high wavenumber, around 1760-1780 cm⁻¹. Other key bands include the C-O stretching vibrations of the ester group (~1200-1250 cm⁻¹ and ~1000-1100 cm⁻¹), aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region, and the C-F and C-Br stretching vibrations at lower wavenumbers.
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is often weaker in the Raman spectrum compared to IR, aromatic ring vibrations are typically strong and well-defined, making Raman an excellent tool for analyzing the substituted phenyl ring.
Polymorphism Studies: Should this compound exist in different crystalline forms (polymorphs), these would exhibit distinct IR and Raman spectra. americanpharmaceuticalreview.com Differences in crystal packing and intermolecular interactions in polymorphs lead to changes in the number, position, and width of vibrational bands. americanpharmaceuticalreview.com Therefore, these techniques are critical in pharmaceutical development and materials science for identifying and characterizing different solid forms.
Predicted Key Vibrational Bands
| Wavenumber (cm⁻¹) | Assignment | Technique |
|---|---|---|
| ~ 3100 | Aromatic C-H Stretch | IR, Raman |
| ~ 1770 | Ester C=O Stretch | IR (Strong) |
| ~ 1580, 1470 | Aromatic C=C Ring Stretch | IR, Raman |
| ~ 1220 | Asymmetric C-O-C Stretch | IR |
| ~ 1150-1200 | C-F Stretch | IR |
X-ray Crystallographic Studies for Solid-State Structure Determination and Intermolecular Interactions
X-ray crystallography stands as the ultimate method for the unambiguous determination of the three-dimensional structure of a compound in the solid state. Although no public crystal structure for this compound is currently available, the methodology for its analysis is well-established.
The process would involve growing a high-quality single crystal of the compound, typically by slow evaporation from a suitable solvent. This crystal is then mounted on a diffractometer, where it is irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and processed to generate an electron density map, from which the positions of all non-hydrogen atoms can be determined.
A successful crystallographic study would provide precise data on:
Molecular Confirmation: Absolute confirmation of the atomic connectivity.
Bond Lengths and Angles: Precise measurements of all bond parameters.
Conformation: The exact orientation of the acetate group relative to the phenyl ring.
Intermolecular Interactions: Detailed insight into how molecules pack in the crystal lattice. This would reveal any non-covalent interactions such as C-H···O or C-H···F hydrogen bonds, halogen bonds (e.g., Br···O), or π–π stacking interactions between aromatic rings, which govern the material's bulk properties. nih.govmdpi.com
Such a study would be the definitive analysis of the compound's solid-state architecture.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-bromo-5-fluorophenol |
| 4-bromo-3-fluorophenyl acetate |
Computational Chemistry and Theoretical Modeling of 3 Bromo 5 Fluorophenyl Acetate
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) studies of electronic structure, bonding, and reactivity)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 3-Bromo-5-fluorophenyl acetate (B1210297). DFT methods, such as B3LYP with a 6–311++G(d,p) basis set, are commonly used to optimize the molecular geometry and elucidate the electronic landscape. researchgate.net These calculations reveal the three-dimensional distribution of electron density, highlighting regions of high density around the electronegative fluorine, bromine, and carbonyl oxygen atoms. This distribution is crucial for predicting the molecule's reactivity, including its capacity to act as an electrophile in substitution reactions.
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity and a greater capacity for intramolecular charge transfer. acs.org For related bromo-fluoro aromatic compounds, these calculated values are instrumental in correlating structure with activity. researchgate.netacs.org
Table 1: Representative Calculated Electronic Properties via DFT
| Parameter | Predicted Value/Description | Significance |
|---|---|---|
| HOMO Energy | Typically negative, indicating electron-donating capability. | Defines regions susceptible to electrophilic attack. |
| LUMO Energy | Typically near zero or slightly positive. | Defines regions susceptible to nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | Small to moderate eV value. | Indicates chemical reactivity and electronic excitation potential. researchgate.net |
| Dipole Moment | Non-zero value, reflecting molecular polarity. | Influences solubility and intermolecular interactions. |
| MESP (Molecular Electrostatic Potential) | Negative potential near O, F atoms; Positive potential near H atoms. | Maps regions for electrophilic and nucleophilic interactions. acs.org |
Note: The values in this table are representative examples based on typical DFT calculations for similar halogenated phenyl compounds and are intended for illustrative purposes.
Molecular Dynamics Simulations of Conformational Landscapes and Solvation Effects
Molecular Dynamics (MD) simulations offer a powerful lens to view the dynamic nature of 3-Bromo-5-fluorophenyl acetate over time. These simulations model the atomistic movements, revealing the molecule's conformational flexibility, particularly the rotational freedom around the C-C and C-O single bonds of the acetate group. By exploring the potential energy surface, MD can identify low-energy, stable conformers and the barriers between them.
Furthermore, MD simulations are invaluable for studying solvation effects. By immersing the molecule in a simulated box of solvent, such as water, researchers can observe how solvent molecules arrange themselves around the solute and influence its conformational preferences. unimi.it For instance, the presence of water can stabilize certain conformations through hydrogen bonding with the carbonyl oxygen. Such simulations can also predict partitioning behavior, for example, by modeling the interaction of the compound with lipid bilayers to understand membrane permeability.
In Silico Prediction of Reaction Pathways, Transition States, and Mechanistic Insights
Computational methods are extensively used to predict the most likely pathways for chemical reactions, providing mechanistic insights that can be difficult to obtain experimentally. For this compound, this includes modeling its hydrolysis, a characteristic reaction for esters, or nucleophilic aromatic substitution, where the bromine or fluorine atoms could be replaced. ossila.com
These theoretical investigations involve locating the transition state structures for each potential reaction step and calculating the associated activation energies. A lower activation energy indicates a more favorable reaction pathway. Such studies can clarify the role of the halogen substituents in influencing the reactivity of the aromatic ring. In silico metabolism prediction is another key application, where computational models can identify likely metabolic pathways, such as those mediated by cytochrome P450 enzymes (e.g., CYP3A4) or phase II conjugation reactions like glucuronidation, as has been done for analogous compounds. vulcanchem.com
Advanced Chemoinformatics Approaches for Virtual Library Design and Property Prediction
Chemoinformatics provides a suite of tools for managing and analyzing large datasets of chemical information, which is essential for modern drug discovery. The this compound scaffold can serve as a starting point for the design of a virtual combinatorial library. malariaworld.org By systematically modifying the functional groups, a large number of derivative compounds can be generated in silico for virtual screening against biological targets. acs.org
Quantitative Structure-Activity Relationship (QSAR) models are another powerful chemoinformatics tool. These statistical models correlate variations in the chemical structure of a series of compounds with their biological activity. conicet.gov.armdpi.comresearchgate.net For a library based on this compound, QSAR could be used to predict the activity of unsynthesized analogs, prioritizing the most promising candidates for synthesis and testing.
Furthermore, various computational models predict crucial ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Tools like Molinspiration and SwissADME can calculate molecular descriptors relevant to drug-likeness, such as Lipinski's Rule of Five, LogP (lipophilicity), and TPSA (Topological Polar Surface Area). vulcanchem.commalariaworld.org
Table 3: Predicted Physicochemical and Drug-Likeness Properties
| Property/Descriptor | Predicted Value | Significance |
|---|---|---|
| Molecular Weight | ~249.05 g/mol | Conforms to Lipinski's Rule (<500) |
| LogP (XLOGP3-AA) | ~2.5-3.0 | Indicates moderate lipophilicity and potential membrane permeability. vulcanchem.com |
| Topological Polar Surface Area (TPSA) | ~26.3 Ų | Suggests good potential for oral bioavailability. |
| Hydrogen Bond Donors | 0 | Conforms to Lipinski's Rule (<5) |
| Hydrogen Bond Acceptors | 2 | Conforms to Lipinski's Rule (<10) |
| Rotatable Bonds | 3 | Indicates a degree of conformational flexibility. |
Note: Values are estimations based on standard chemoinformatic prediction tools and are intended as a guide.
Future Research Directions and Emerging Paradigms
Exploration of Novel Sustainable and Green Chemistry Approaches for Synthesis
The chemical industry's increasing focus on sustainability is driving the development of environmentally benign synthetic methods. For phenyl acetates, green chemistry approaches that minimize waste and avoid harsh reagents are gaining traction. e-journals.injetir.org Research in this area for 3-Bromo-5-fluorophenyl acetate (B1210297) could focus on several key areas:
Solvent-Free and Catalyst-Free Conditions: Studies have demonstrated the successful synthesis of phenolic esters by simply optimizing temperature under solvent-free and catalyst-free conditions. jetir.org This approach, which involves heating a phenol (B47542) with acetic anhydride (B1165640), could be adapted for the synthesis of 3-Bromo-5-fluorophenyl acetate, potentially offering high yields and minimizing waste. jetir.org
Green Catalysis: The use of recyclable, non-toxic catalysts is a cornerstone of green chemistry. Research into solid-supported catalysts, such as metal catalysts loaded on montmorillonite (B579905) K-10 clay, has shown high conversion and selectivity in the deprotection of phenolic esters and could be explored for their synthesis. jetir.org The development of recyclable transition metal catalysts for reactions like the Suzuki coupling, which can be performed in water, also presents a promising avenue for creating derivatives of this compound. researchgate.net
Alternative Reagents: The use of aqueous hydrogen peroxide as an oxidant in combination with H2O2/HBr has been shown to be a mild and efficient method for the ipso-hydroxylation of arylboronic acids to produce substituted phenols. rsc.org Exploring similar mild oxidation and halogenation strategies could lead to more sustainable routes to the precursors of this compound.
A comparative table of conventional versus potential green synthesis methods is presented below:
| Synthesis Parameter | Conventional Method | Potential Green Chemistry Approach |
| Solvent | Dichloromethane, Ethyl acetate | Solvent-free or water |
| Catalyst | Pyridine (B92270) (often used in excess) | Recyclable solid acids, or catalyst-free |
| Reagents | Acetic anhydride | Potentially more benign acetylating agents |
| Energy Input | Refluxing at 40-50°C | Optimized heating, microwave, or ultrasonic irradiation |
| Waste Generation | Organic solvent waste, catalyst residue | Minimal waste, biodegradable byproducts |
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous manufacturing is a significant trend in the chemical and pharmaceutical industries, offering enhanced safety, consistency, and scalability.
Continuous Flow Synthesis: The synthesis of this compound has been successfully demonstrated using continuous flow reactors. A patented method involves pumping 3-bromo-5-fluorophenol (B1288921) and acetic anhydride through a heated reactor with a short residence time, followed by in-line extraction. This approach provides excellent control over reaction parameters and improves heat and mass transfer. Further research could optimize catalyst integration and downstream processing within a continuous flow setup. Companies are increasingly using flow chemistry to produce a range of brominated compounds, highlighting the industrial relevance of this technology. apolloscientific.co.uk Photochemical flow reactors are also being used for benzylic brominations, which could be relevant for the synthesis of precursors. apolloscientific.co.ukresearchgate.net
Automated Synthesis Platforms: Automated platforms, which integrate robotic handling with reaction optimization and analysis, can accelerate the discovery of new derivatives and synthetic routes. While direct examples for this compound are not yet prevalent, the successful application of automated synthesis for complex molecules like oligosaccharides demonstrates the potential of this technology. acs.org An automated platform could be employed to rapidly screen different catalysts, solvents, and reaction conditions for the synthesis of this compound and its analogues.
Development of Catalytic Asymmetric Synthetic Routes for Chiral Analogues
The introduction of chirality into molecules often has a profound impact on their biological activity and material properties. The development of catalytic asymmetric methods to produce chiral analogues of this compound is a promising area for future research.
Enantioselective Acylation: Chiral N-heterocyclic carbenes (NHCs) and chiral bicyclic imidazoles have emerged as powerful organocatalysts for enantioselective acylation reactions. chinesechemsoc.orgchinesechemsoc.orgresearchgate.net These catalysts could potentially be used for the kinetic resolution of racemic secondary alcohols via acylation with an acetyl donor, or for the direct asymmetric C-acetylation of prochiral substrates to create chiral building blocks that could be converted into analogues of this compound. chinesechemsoc.orgchinesechemsoc.org
Asymmetric Halogenation and Related Reactions: The development of catalytic asymmetric bromoamination of chalcones provides a route to chiral α-bromo-β-amino ketone derivatives, which are valuable synthetic intermediates. nih.gov Exploring similar strategies for the asymmetric bromination of prochiral precursors could lead to the synthesis of enantiomerically enriched analogues of this compound.
Chiral Catalyst Design: The design and synthesis of new chiral ligands and catalysts are crucial for advancing asymmetric synthesis. acs.orgresearchgate.netacs.org Research could focus on developing catalysts specifically tailored for the asymmetric synthesis of halogenated and fluorinated aromatic compounds. This includes exploring both homogeneous and heterogeneous chiral catalysts, with the latter offering advantages in terms of recyclability. acs.org
| Asymmetric Synthesis Approach | Potential Application for Chiral Analogues | Key Catalyst/Reagent |
| Enantioselective C-Acetylation | Creation of indolones with a quaternary stereocenter that can be further functionalized. chinesechemsoc.orgchinesechemsoc.org | Chiral bicyclic imidazole (B134444) organocatalysts chinesechemsoc.orgchinesechemsoc.org |
| Catalytic Asymmetric Bromoamination | Synthesis of chiral alpha-bromo-beta-amino ketone derivatives from chalcones. nih.gov | Chiral catalysts for bromoamination reactions nih.gov |
| Asymmetric Hydrogenation | Production of chiral intermediates for agrochemicals and pharmaceuticals. acs.org | Rhodium complexes with chiral ligands acs.org |
| Asymmetric Sharpless Dihydroxylation | Creation of chiral diols from prochiral olefins as building blocks. acs.org | Osmium tetroxide with a chiral quinine (B1679958) ligand acs.org |
Investigation of Emerging Biological Applications beyond Current Scope, with a Focus on Mechanistic Understanding
While this compound is primarily used as a synthetic intermediate, its structural motifs are present in molecules with interesting biological activities.
Neurological and Sedative Agents: Fluorine-substituted phenyl acetate derivatives have been investigated as ultra-short recovery sedative/hypnotic agents. researchgate.netnih.govplos.org These compounds are designed as "soft drugs" that are rapidly metabolized. researchgate.net The introduction of fluorine can enhance lipid solubility and improve transport across the blood-brain barrier. plos.org Future research could explore whether this compound or its derivatives exhibit similar properties and investigate their mechanism of action, which for some analogues involves allosteric modulation of GABAA receptors. nih.govplos.org
Anticancer and Enzyme Inhibition: Halogenated compounds play a significant role in medicinal chemistry. acs.org Bromo-substituted compounds have been investigated for their anticancer properties. researchgate.netmdpi.com For example, 3-bromo-5-fluorophenol, a precursor to the title compound, is used to synthesize diaryl guanidinium (B1211019) derivatives that show inhibitory activity against leukemia cell lines. ossila.com The isatin (B1672199) scaffold, which can be part of larger molecules containing brominated phenyl groups, is found in VEGFR-2 inhibitors. mdpi.com The biological activity of fluorinated phenyl acetates can be studied using techniques like 19F NMR to monitor their enzymatic conversion. researchgate.net
Probes for Chemical Biology: The unique spectroscopic properties of the fluorine and bromine atoms could be exploited to develop molecular probes for studying biological systems. For instance, 19F NMR has been used to monitor the biological Baeyer-Villiger oxidation of fluorinated acetophenones to the corresponding phenyl acetates. researchgate.net This suggests that this compound could serve as a model compound for investigating enzyme mechanisms and metabolic pathways.
Collaborative Research Opportunities Across Disciplines in Chemical Biology and Materials Science
The structural features of this compound make it an interesting candidate for interdisciplinary research.
Chemical Biology: Collaborative efforts between synthetic chemists and biologists are essential for exploring the biological potential of this compound and its analogues. bist.euscilifelab.sesne-chembio.ch Research centers that foster such collaborations provide the necessary infrastructure for high-throughput screening, medicinal chemistry, and mechanistic studies. stjude.orgub.edu For example, incorporating this compound or its derivatives into larger molecules could lead to new probes for studying biological processes or new candidates for drug discovery programs.
Materials Science: The presence of both bromine and fluorine atoms in the phenyl ring imparts unique electronic properties that could be exploited in materials science. smolecule.comcymitquimica.com Halogenated aromatic compounds are used in the development of fluorescent materials, liquid crystals, and organic light-emitting diodes (OLEDs). The bromine atom can facilitate cross-coupling reactions for the synthesis of complex conjugated systems, while the fluorine atom can enhance the stability and tune the electronic properties of the resulting materials. cymitquimica.com Collaborative projects between organic chemists and materials scientists could explore the incorporation of the 3-bromo-5-fluorophenyl moiety into polymers and other advanced materials.
Q & A
Basic: What are the recommended synthetic routes for 3-bromo-5-fluorophenyl acetate, and how can purity be optimized?
Methodological Answer:
The synthesis of this compound typically involves esterification of 3-bromo-5-fluorophenol with acetyl chloride under basic conditions. Key steps include:
- Acetylation : React 3-bromo-5-fluorophenol with acetyl chloride in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts .
- Purification : Column chromatography (SiO₂, petroleum ether/ethyl acetate gradient) is critical for removing unreacted phenol and side products. Monitor purity via TLC (Rf ~0.4 in 4:1 hexane:EtOAc) .
- Yield Optimization : Use a 10% excess of acetyl chloride and maintain reaction temperatures below 0°C to minimize ester hydrolysis.
Basic: What analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR (CDCl₃) should show a singlet at δ ~2.3 ppm (acetate methyl) and aromatic protons between δ 6.9–7.4 ppm. ¹³C NMR confirms the acetate carbonyl at δ ~170 ppm .
- Mass Spectrometry : High-resolution ESI-MS should display [M+H]⁺ at m/z 247.96 (C₈H₆BrFO₂).
- X-ray Crystallography : For structural confirmation, use SHELXL for refinement and ORTEP-3 for graphical representation of crystal packing .
Advanced: How can researchers resolve contradictions in spectral data or crystallographic parameters?
Methodological Answer:
Contradictions often arise from impurities or polymorphism. Mitigate this by:
- Purity Validation : Use HPLC (C18 column, 70:30 MeOH:H₂O) to confirm >98% purity.
- Crystallographic Redundancy : Collect multiple datasets at different temperatures (e.g., 100K vs. 298K) to assess thermal motion effects .
- DFT Calculations : Compare experimental IR/Raman spectra with computational models (e.g., Gaussian09) to validate bond vibrations .
Advanced: What strategies enable efficient use of this compound in cross-coupling reactions?
Methodological Answer:
The bromine substituent facilitates Suzuki-Miyaura couplings. Key considerations:
- Catalyst Selection : Use Pd(PPh₃)₄ (2 mol%) with arylboronic acids (e.g., phenylboronic acid) in THF/H₂O (3:1) at 80°C .
- Directing Group Effects : The acetate group may act as a transient directing group; monitor regioselectivity via LC-MS.
- Work-Up : Extract products with EtOAc, wash with brine, and dry over Na₂SO₄ before column purification .
Advanced: What challenges arise in crystallographic studies of halogenated aryl acetates, and how are they addressed?
Methodological Answer:
Halogen atoms introduce heavy-atom effects and disorder:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to enhance anomalous dispersion for bromine.
- Disorder Modeling : In SHELXL, split occupancy for disordered acetate or halogen positions .
- Hydrogen Bonding : Analyze packing motifs (e.g., C–H···O interactions) using Mercury software to explain lattice stability .
Advanced: How can computational modeling predict reactivity or stability of this compound?
Methodological Answer:
- DFT Studies : Optimize geometry at the B3LYP/6-311+G(d,p) level to compute electrostatic potential maps, identifying nucleophilic/electrophilic sites .
- Degradation Pathways : Simulate hydrolysis kinetics under acidic/basic conditions using Gaussian09’s solvation models.
- Docking Studies : For pharmacological applications, dock into enzyme active sites (e.g., esterases) using AutoDock Vina.
Basic: What storage conditions are optimal to prevent degradation of this compound?
Methodological Answer:
- Temperature : Store at 0–6°C in amber vials to minimize light-induced decomposition .
- Humidity Control : Use desiccants (silica gel) to avoid ester hydrolysis.
- Long-Term Stability : Confirm integrity via quarterly NMR comparisons; discard if acetate methyl signal broadens.
Advanced: How does the electronic profile of this compound influence its reactivity in medicinal chemistry?
Methodological Answer:
- Electron-Withdrawing Effects : The fluorine and bromine substituents deactivate the aromatic ring, directing electrophilic attacks to the meta position.
- Prodrug Potential : The acetate group can be hydrolyzed in vivo by esterases, releasing the parent phenol for targeted activity .
- SAR Studies : Synthesize analogs (e.g., replacing Br with Cl) and compare bioactivity via IC₅₀ assays.
Advanced: How can researchers address isomer formation during synthesis or derivatization?
Methodological Answer:
- Chromatographic Separation : Use chiral columns (e.g., Chiralpak IA) for enantiomer resolution if asymmetric synthesis is attempted.
- Dynamic NMR : Detect rotational isomers (e.g., atropisomers) by variable-temperature ¹H NMR .
- Crystallization-Induced Diastereomer Resolution : Add a chiral co-crystal former (e.g., tartaric acid) to isolate desired isomers .
Advanced: What green chemistry approaches are viable for large-scale synthesis?
Methodological Answer:
- Solvent Alternatives : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
- Catalytic Recycling : Immobilize Pd catalysts on magnetic nanoparticles for reuse in cross-coupling reactions .
- Microwave Assistance : Reduce reaction times from hours to minutes (e.g., 100W, 80°C) while maintaining yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
